molecular formula C12H11N5O2S B2430815 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034504-36-2

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2430815
CAS RN: 2034504-36-2
M. Wt: 289.31
InChI Key: ZHSWPQJQDUQYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide” is not provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Anti-Malarial Drug Development

Malaria remains a significant global health challenge, with millions of cases and fatalities each year. N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide has been investigated as a potential inhibitor of the cysteine protease falcipain-2 (FP-2) in Plasmodium falciparum, the deadliest malaria parasite. FP-2 is essential for hemoglobin degradation within erythrocytic trophozoites. The compound shows promising inhibitory activity against FP-2, making it a candidate for anti-malarial drug development .

properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-11(9-1-3-15-16-9)13-4-5-17-7-14-8-2-6-20-10(8)12(17)19/h1-3,6-7H,4-5H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSWPQJQDUQYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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